molecular formula C18H20N2O3S B2642150 N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide CAS No. 921557-85-9

N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2642150
CAS RN: 921557-85-9
M. Wt: 344.43
InChI Key: UOKXJSNXPJASLT-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide, also known as EMIQ, is a chemical compound that is widely used in scientific research applications. EMIQ is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in the regulation of the immune system. In recent years, EMIQ has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and other immune-related disorders.

Scientific Research Applications

Photo-induced Generation of Sulfonohydrazides

A study by Zhou, Xia, and Wu (2016) reported on a photo-induced catalyst-free reaction involving N-(2-iodoaryl)acrylamide, leading to the generation of (2-oxoindolin-3-yl)methanesulfonohydrazides under ultraviolet irradiation. This process allows for the easy incorporation of the sulfonyl group, suggesting potential applications in synthesizing compounds with similar structural features for various purposes, including pharmaceuticals and materials science (Zhou, Xia, & Wu, 2016).

Corrosion Inhibition

Research by Olasunkanmi et al. (2016) explored the adsorption and corrosion inhibition properties of certain sulfonamide compounds on mild steel in acidic conditions. This work demonstrates the potential application of sulfonamide derivatives as corrosion inhibitors, offering insights into how N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide might be applied in materials science and engineering to protect metals from corrosion (Olasunkanmi et al., 2016).

Antibacterial Activity

A study by Özdemir et al. (2009) investigated the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives and their metal complexes. Their findings highlight the antibacterial potential of sulfonamide derivatives, suggesting that compounds like N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide could have applications in developing new antibacterial agents (Özdemir et al., 2009).

Methane Sulfonamides in Organic Synthesis and Catalysis

Ruff et al. (2016) discussed the use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts in the base-free transfer hydrogenation of ketones. This research demonstrates how sulfonamide-based catalysts can facilitate organic transformations, suggesting potential synthetic applications for related sulfonamide compounds in catalysis and organic synthesis (Ruff et al., 2016).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-20-17-8-7-16(10-15(17)11-18(20)21)19-24(22,23)12-14-6-4-5-13(2)9-14/h4-10,19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKXJSNXPJASLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide

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